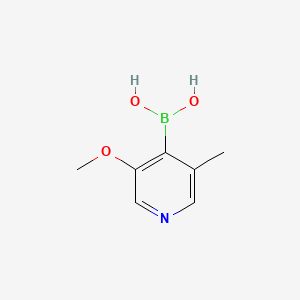

(3-Methoxy-5-methylpyridin-4-yl)boronic acid

Beschreibung

BenchChem offers high-quality (3-Methoxy-5-methylpyridin-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxy-5-methylpyridin-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-methoxy-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-9-4-6(12-2)7(5)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXABCHRXJADOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694512 | |

| Record name | (3-Methoxy-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-22-8 | |

| Record name | (3-Methoxy-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Methoxy-5-methylpyridin-4-yl)boronic acid for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-Methoxy-5-methylpyridin-4-yl)boronic acid is a substituted pyridylboronic acid that has emerged as a valuable reagent in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its unique structural features—a pyridine core functionalized with methoxy and methyl groups, and a reactive boronic acid moiety—make it an attractive building block for the synthesis of complex molecules with potential therapeutic applications. The pyridine ring is a common motif in many pharmaceuticals, and the methoxy and methyl substituents allow for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3-Methoxy-5-methylpyridin-4-yl)boronic acid is crucial for its effective use in synthesis and for predicting the properties of its derivatives. While extensive experimental data for this specific compound is not widely published, we can infer some properties based on related structures and general principles of boronic acids.

| Property | Value | Notes |

| CAS Number | 1310404-22-8 | A unique identifier for this specific chemical substance.[1] |

| Molecular Formula | C₇H₁₀BNO₃ | |

| Molecular Weight | 166.97 g/mol | |

| Appearance | White to off-white solid | Typical for many aryl and heteroaryl boronic acids. |

| Melting Point | Not explicitly reported. Similar compounds like 2-Methoxy-5-pyridineboronic acid have a melting point of 135-140 °C.[2] | The melting point can be influenced by the purity of the sample and the presence of the corresponding boroxine (anhydride). |

| pKa | Not explicitly reported. The pKa of pyridylboronic acids is influenced by substituents. For example, 4-pyridylboronic acid has a pKa of 4.00. | The electron-donating methoxy and methyl groups are expected to slightly increase the pKa compared to unsubstituted pyridylboronic acid. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents like hexanes. Solubility in water is likely pH-dependent.[2][3][4] | Boronic acids can exhibit complex solubility behavior due to the equilibrium between the acid and its trimeric anhydride (boroxine), which is generally less soluble.[3] |

| Stability | Pyridylboronic acids can be sensitive to moisture and air. They should be stored under an inert atmosphere at low temperatures to prevent degradation.[5] The boronic acid group can be prone to protodeboronation under certain conditions. | The presence of the pyridine nitrogen can influence the stability and reactivity of the boronic acid. |

Synthesis of (3-Methoxy-5-methylpyridin-4-yl)boronic acid: A Practical Approach

Proposed Synthetic Route

The synthesis would likely start from a corresponding halogenated pyridine derivative, such as 4-bromo-3-methoxy-5-methylpyridine.

Caption: Proposed synthetic workflow for (3-Methoxy-5-methylpyridin-4-yl)boronic acid.

Step-by-Step Experimental Protocol (Adapted)

It is crucial to note that this is a generalized protocol and requires optimization for this specific substrate. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-3-methoxy-5-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The causality behind this low temperature is to prevent side reactions and decomposition of the highly reactive pyridyl lithium intermediate.

-

Borylation: To the reaction mixture, add triisopropyl borate (B(O-iPr)₃, 1.5 equiv) dropwise at -78 °C. The choice of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and easier workups.

-

Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. The choice of solvent may need to be optimized based on the solubility of the product.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel. The choice of purification method will depend on the impurities present.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

(3-Methoxy-5-methylpyridin-4-yl)boronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[8][9][10] This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many drug candidates.[6]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine (3-Methoxy-5-methylpyridin-4-yl)boronic acid (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF). The choice of solvent is critical and can significantly impact the reaction rate and yield.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and monitor the progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

The expertise in choosing the right combination of catalyst, ligand, base, and solvent is key to a successful Suzuki-Miyaura coupling. For challenging couplings involving heteroaryl boronic acids, the use of more specialized ligands (e.g., SPhos, XPhos) may be necessary to achieve high yields.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage to ensure the integrity of the reagent and the safety of laboratory personnel.

-

Hazard Identification: (3-Methoxy-5-methylpyridin-4-yl)boronic acid, like many boronic acids, should be considered as an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: This compound is likely sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration is often recommended for long-term storage to minimize degradation.[5][11]

Conclusion

(3-Methoxy-5-methylpyridin-4-yl)boronic acid is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for medicinal chemists to access novel chemical space. A thorough understanding of its physicochemical properties, a reliable synthetic protocol, and careful handling are essential for its successful application in research and drug development.

References

- Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.

-

Career Henan Chemical Co. 3-Pyridylboronic acid(cas no: 1692-25-7). Available at: [Link].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].

-

Organic Syntheses. 3-pyridylboronic acid. Available at: [Link].

-

PMC. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link].

- Google Patents. United States Patent (19).

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link].

-

PubMed. (2-Methoxy-3-pyridyl)boronic acid. Available at: [Link].

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link].

-

PubMed. Pyridinylboronic acid-functionalized organic-silica hybrid monolithic capillary for the selective enrichment and separation of cis-diol-containing biomolecules at acidic pH. Available at: [Link].

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available at: [Link].

- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Ghent University Library. Boronic acid functionalized polymers and hydrogels for biomedical applications. Available at: [Link].

-

Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link].

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link].

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information 22-01-15. Available at: [Link].

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

MDPI. Synthesis and Application of Boronic Acid Derivatives. Available at: [Link].

-

PubChem. 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. Available at: [Link].

-

Matrix Fine Chemicals. (2-METHOXY-4-METHYLPYRIDIN-3-YL)BORONIC ACID | CAS. Available at: [Link].

-

Scribd. Organic Solvents Properties Overview | PDF | Solvent | Chemical Compounds. Available at: [Link].

-

北京欣恒研科技有限公司. (3-Methoxy-5-methylpyridin-4-yl)boronic acid. Available at: [Link].

-

University of Rochester. Properties of Common Organic Solvents. Available at: [Link].

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. 2-methoxy-3-pyridylboronic acid - 163105-90-6 - Structure, Synthesis, Properties [organoborons.com]

- 6. audreyli.com [audreyli.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Lab Reporter [fishersci.se]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

Commercial availability of (3-Methoxy-5-methylpyridin-4-yl)boronic acid

Executive Summary

The target molecule, (3-Methoxy-5-methylpyridin-4-yl)boronic acid , represents a high-value but chemically precarious scaffold in medicinal chemistry.[1] Often sought for its ability to introduce a sterically constrained, electron-rich pyridine motif into kinase inhibitors or GPCR ligands, this specific boronic acid is rarely available as a shelf-stable free acid .[1]

Current commercial intelligence indicates that researchers should not search for the free acid directly. Instead, successful acquisition strategies rely on two approaches:

-

Sourcing the Pinacol Ester: The boronate ester form is significantly more stable and commercially viable.

-

De Novo Synthesis: Utilizing the commercially available precursor 4-Bromo-3-methoxy-5-methylpyridine .

This guide provides the technical justification for the molecule's instability, a validated commercial sourcing strategy, and a robust synthetic protocol for in-house production.[1]

The Stability Paradox: Why You Can't "Just Buy It"

To understand the sourcing difficulty, one must understand the degradation mechanism.[1] 4-Pyridyl boronic acids are notoriously unstable due to protodeboronation .[1]

The Mechanism of Degradation

Unlike phenyl boronic acids, 4-pyridyl derivatives possess a basic nitrogen atom that facilitates rapid C-B bond cleavage in aqueous or protic media.[1] The 3-methoxy and 5-methyl substituents on the target molecule create a unique electronic environment:

-

Electronic Effect: The electron-donating methoxy group (3-OMe) increases electron density on the ring, theoretically stabilizing the C-B bond against oxidation but potentially accelerating protonation at the ipso-carbon (C4) via zwitterionic intermediates.[1]

-

Steric Effect: The 3,5-substitution pattern forces the boronic acid moiety out of planarity, preventing optimal conjugation and making the C-B bond more labile.[1]

Visualization of Instability Pathways

The following diagram illustrates the sourcing decision tree based on chemical stability.

Figure 1: Strategic Sourcing Decision Tree. Due to the high risk of protodeboronation in the free acid, the Pinacol Ester or Precursor Synthesis routes are the only reliable options.

Commercial Landscape & Sourcing Strategy

Do not waste time searching for the free acid CAS if it yields no results. Use the following verified identifiers for the stable equivalents.

Primary Targets (Search These First)

| Compound Form | Chemical Name | Search Strategy | Availability Status |

| Pinacol Ester | 3-Methoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Search Structure/Name | Make-on-Demand (2-4 weeks) |

| Halide Precursor | 4-Bromo-3-methoxy-5-methylpyridine | CAS: 1209335-53-4 | In Stock (High Probability) |

| MIDA Boronate | (3-Methoxy-5-methylpyridin-4-yl)boronic acid MIDA ester | Search Structure | Rare / Custom Synthesis |

Recommended Vendors:

-

Aggregators: eMolecules, SciFinder (use structure search).[1]

-

Specialist Vendors: Combi-Blocks, Enamine, Synthonix (often stock the bromide).[1]

Critical Warning: If a vendor claims to have the free acid in stock for immediate shipment, request a fresh H-NMR and B-NMR before purchase to verify it has not degraded to the de-boronated pyridine (3-methoxy-5-methylpyridine).

Synthetic Protocol: The "Self-Validating" Workflow[1]

If the pinacol ester is unavailable or cost-prohibitive, the synthesis from 4-Bromo-3-methoxy-5-methylpyridine is the industry standard.

Why Palladium over Lithium?

While Lithium-Halogen exchange (n-BuLi) is faster, it is risky for this substrate. The basic nitrogen can coordinate lithium, and the 3-methoxy group can direct ortholithiation to the wrong position (C2).[1] Palladium-catalyzed Miyaura Borylation is the superior, self-validating method because it occurs under milder conditions and locks the boron into the stable pinacol ester immediately.

Experimental Protocol: Miyaura Borylation

Objective: Synthesis of (3-Methoxy-5-methylpyridin-4-yl)boronic acid pinacol ester.

Reagents:

-

Substrate: 4-Bromo-3-methoxy-5-methylpyridine (1.0 eq)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)[1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 eq)[1]

-

Base: Potassium Acetate (KOAc) (3.0 eq) - Must be anhydrous[1]

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Charging: Add the bromide substrate, B₂pin₂, and KOAc to the flask.

-

Inerting: Evacuate and backfill with Argon (3 cycles). This is critical to prevent Pd deactivation and phenol byproduct formation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

-

Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe. Concentration should be approx 0.1 M - 0.2 M.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.[2]

-

Validation Check: Look for the disappearance of the bromide (M+H mass) and appearance of the boronate ester (M+H + 124 mass shift).[1]

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash with EtOAc.

-

Purification: Concentrate the filtrate. The residue is often usable directly. If purification is needed, use rapid silica chromatography (High flow rate) with Hexane/EtOAc.[1] Note: Silica is slightly acidic; prolonged exposure can degrade the ester.[1]

Visualization of Synthetic Pathway

Figure 2: Recommended Pd-Catalyzed Miyaura Borylation Pathway. This route avoids the regioselectivity issues of lithiation.[1]

Handling & Storage Protocols

To maintain scientific integrity and reproducibility, adhere to these storage rules:

-

The "Free Acid" Myth: If you successfully hydrolyze the ester to the free acid, do not store it . Use it immediately in the next step.

-

Pinacol Ester Storage:

-

Temperature: -20°C.

-

Atmosphere: Argon/Nitrogen (Hygroscopic).

-

Shelf Life: 6 months (re-check purity by NMR before use).

-

-

Suzuki Coupling Tip: When using the pinacol ester in a Suzuki coupling, use a base that facilitates hydrolysis (e.g., K₃PO₄ or Cs₂CO₃) and ensure water is present in the solvent system (e.g., Dioxane/H₂O 4:1) to generate the active boronic acid species in situ.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link[1]

-

PubChem Compound Summary. (2023). 4-Bromo-3-methoxy-5-methylpyridine (Precursor).[3] National Center for Biotechnology Information. Link[1]

Sources

Methodological & Application

Synthesis of Biarylpyridines using (3-Methoxy-5-methylpyridin-4-yl)boronic acid: An Application & Protocol Guide

Introduction: The Strategic Importance of Biarylpyridines in Modern Drug Discovery

Biarylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates. Their prevalence stems from their ability to engage in a wide range of non-covalent interactions with biological targets, offering a versatile template for modulating pharmacological activity.[1][2] The synthesis of these complex architectures, however, presents unique challenges. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the construction of C(sp²)–C(sp²) bonds, offering a reliable route to biaryl systems under relatively mild conditions.[3]

This guide provides a detailed exploration of the synthesis of biarylpyridines with a specific focus on the utility of (3-Methoxy-5-methylpyridin-4-yl)boronic acid as a key building block. While this specific boronic acid is commercially available, its detailed application in the literature is not extensively documented. Therefore, this document will provide robust, field-proven protocols adapted from established methodologies for structurally similar heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, discuss critical experimental parameters, and provide step-by-step protocols for successful synthesis, purification, and characterization of the target biarylpyridines.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, (3-Methoxy-5-methylpyridin-4-yl)boronic acid) and an organohalide (or triflate).[4] A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing the reaction.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (R¹-X). This is often the rate-limiting step. The subsequent crucial step is transmetalation , where the organic moiety from the boronic acid (R²), activated by a base, is transferred to the palladium(II) center. Finally, reductive elimination occurs, forming the new C-C bond of the biarylpyridine product (R¹-R²) and regenerating the active Pd(0) catalyst.[4]

Experimental Considerations for (3-Methoxy-5-methylpyridin-4-yl)boronic acid

The successful application of (3-Methoxy-5-methylpyridin-4-yl)boronic acid in Suzuki-Miyaura couplings hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for achieving high yields and reaction efficiency. While numerous catalyst systems exist, for heteroaryl couplings, ligands that are both electron-rich and sterically bulky often provide superior results.

| Palladium Source | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 1-3 | A robust system for many heteroaryl couplings. |

| Pd₂(dba)₃ | XPhos | 1-3 | Often effective for challenging substrates. |

| Pd(PPh₃)₄ | - | 2-5 | A classic catalyst, but may require higher temperatures. |

| Pd(dppf)Cl₂ | - | 2-5 | Particularly useful for couplings involving electron-rich boronic acids.[5] |

Base and Solvent Systems

The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome and should be considered in conjunction with the solvent system.

| Base | Solvent System | Typical Temperature (°C) | Comments |

| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 | A widely used and generally effective combination.[6] |

| K₃PO₄ | Toluene or 1,4-Dioxane | 90-110 | A stronger base, often beneficial for less reactive chlorides. |

| Cs₂CO₃ | DMF or 1,4-Dioxane | 80-100 | A strong base that can be effective in difficult couplings. |

| KF | 1,4-Dioxane | 100-110 | A milder base, useful when base-sensitive functional groups are present.[5] |

Causality Behind Choices: The electron-donating methoxy and methyl groups on the pyridine ring of (3-Methoxy-5-methylpyridin-4-yl)boronic acid increase its electron density. While this can enhance the rate of transmetalation, it can also increase the propensity for protodeboronation, a common side reaction with heteroaryl boronic acids. The use of a moderately strong base like K₂CO₃ in an aqueous solvent mixture often strikes a good balance between activating the boronic acid and minimizing decomposition.

Detailed Protocol: General Procedure for the Synthesis of a Biarylpyridine

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of (3-Methoxy-5-methylpyridin-4-yl)boronic acid with an aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

Aryl bromide (1.0 equiv)

-

(3-Methoxy-5-methylpyridin-4-yl)boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (3-Methoxy-5-methylpyridin-4-yl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: In a separate vial, briefly mix the palladium acetate (0.02 equiv) and SPhos (0.04 equiv) before adding them to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 mixture, to make a 0.1-0.2 M solution with respect to the aryl bromide) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biarylpyridine product.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |

| Insufficiently inert atmosphere | Ensure proper Schlenk technique and use high-purity inert gas. | |

| Poor quality boronic acid | Use freshly purchased or properly stored boronic acid. Consider converting to the more stable pinacol ester. | |

| Protodeboronation | Reaction conditions too harsh | Lower the reaction temperature. Use a milder base such as KF. |

| Presence of excess water | While some water is often beneficial, excess can promote protodeboronation. Ensure accurate solvent ratios. | |

| Formation of Homocoupled Products | Oxygen contamination | Thoroughly degas the solvents and maintain a positive pressure of inert gas. |

| High catalyst loading or temperature | Reduce the catalyst loading and/or reaction temperature. |

Safety and Handling

-

Boronic Acids: While generally considered to have low toxicity, boronic acids can be irritants.[1] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium Catalysts: Palladium catalysts are flammable solids and should be handled with care.[7] Avoid creating dust and keep away from ignition sources.

-

Solvents: The organic solvents used in this procedure are flammable and may be harmful. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

(3-Methoxy-5-methylpyridin-4-yl)boronic acid is a valuable building block for the synthesis of medicinally relevant biarylpyridines. By leveraging the power of the Suzuki-Miyaura cross-coupling reaction and carefully controlling the experimental parameters, researchers can efficiently construct these important molecular scaffolds. The protocols and insights provided in this guide offer a solid foundation for the successful application of this reagent in drug discovery and development programs.

References

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available from: [Link]

-

Optimizing Suzuki Coupling Reactions - CovaSyn. Available from: [Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. Available from: [Link]

- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC. Available from: [Link]

-

Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough - Bio-Link. Available from: [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - ResearchGate. Available from: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. Available from: [Link]

-

(3-Methylpyridin-4-yl)boronic acid | C6H8BNO2 | CID 44754762 - PubChem. Available from: [Link]

-

Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC. Available from: [Link]

Sources

- 1. (3-Methylpyridin-4-yl)boronic acid | C6H8BNO2 | CID 44754762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids

Introduction: The Unique Challenges of Heteroaryl Boronic Acids in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules, particularly those containing biaryl and heterobiaryl motifs.[2][3] While the coupling of arylboronic acids is often straightforward, the use of heteroaryl boronic acids introduces a unique set of challenges that can significantly hinder reaction efficiency and reproducibility.

Heteroaryl boronic acids are frequently prone to decomposition under standard Suzuki-Miyaura conditions.[2][4] One of the most common decomposition pathways is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the parent heteroarene and reducing the yield of the desired coupled product.[2][4][5] This instability is particularly pronounced for certain five-membered heterocyclic boronic acids, such as those derived from furan, thiophene, and pyrrole.[2][4][6]

Furthermore, the electronic properties of heteroaryl boronic acids can complicate the catalytic cycle. Electron-deficient heteroaromatics, such as pyridines, can exhibit slow rates of transmetalation, a key step in the Suzuki-Miyaura mechanism.[2] Conversely, the Lewis basic heteroatoms present in many of these substrates can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][7]

Overcoming these challenges necessitates a carefully considered approach to reaction optimization, with the choice of ligand being arguably the most critical parameter.[8][9][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of ligands for successful Suzuki-Miyaura reactions involving heteroaryl boronic acids. We will delve into the mechanistic rationale behind ligand choice, present data-driven recommendations, and provide detailed experimental protocols.

The Central Role of the Ligand: A Mechanistic Perspective

The ligand plays a multifaceted role in the palladium-catalyzed Suzuki-Miyaura reaction. Its primary functions are to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the successful coupling of challenging heteroaryl boronic acids, the ligand must be carefully chosen to address the specific hurdles posed by these substrates.

Key Ligand Properties and Their Impact:

-

Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition of the palladium(0) species to the (hetero)aryl halide.[7][11] This is particularly crucial when using less reactive electrophiles like aryl chlorides.

-

Steric Bulk: Bulky ligands promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active in oxidative addition.[11] Furthermore, steric hindrance can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.[11]

-

Bite Angle (for bidentate ligands): The geometry of bidentate phosphine ligands, particularly the natural bite angle, can significantly influence the stability of catalytic intermediates and the rate of reductive elimination.

Dominant Ligand Classes for Heteroaryl Couplings

Years of research have led to the development of highly effective ligand classes for challenging Suzuki-Miyaura reactions. For heteroaryl boronic acids, two main classes have emerged as the most reliable and versatile: bulky, electron-rich monophosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type Ligands)

The Buchwald group has developed a vast portfolio of dialkylbiaryl phosphine ligands that have revolutionized cross-coupling chemistry.[12][13][14][15][16] These ligands are characterized by a biaryl backbone that provides significant steric bulk, and electron-donating dialkylphosphino groups. This combination of properties makes them exceptionally effective for the coupling of heteroaryl boronic acids.[2][12][16]

Key Advantages:

-

High Activity: They promote the formation of highly active, monoligated Pd(0) species.[15]

-

Broad Substrate Scope: They are effective for a wide range of heteroaryl boronic acids and (hetero)aryl halides, including challenging chlorides.[2][12]

-

Commercial Availability: A wide variety of Buchwald ligands and their pre-catalysts are commercially available, facilitating their adoption.[12][13]

Prominent Examples and Their Applications:

| Ligand | Structure | Key Features & Applications |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly universal for a broad range of heteroaryl couplings, including those with aryl chlorides.[12][16] Particularly effective for minimizing protodeboronation of unstable boronic acids.[17] |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for couplings involving hindered aryl and heteroaryl substrates, as well as unactivated aryl chlorides.[12][16] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows complementary reactivity to SPhos and XPhos, particularly for N-containing heterocycles. |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Its exceptional bulk and electron-donating ability make it suitable for extremely challenging couplings. |

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions.[18] They are strong σ-donors, forming very stable bonds with palladium and other transition metals.[18] This strong donation enhances the electron density at the metal center, which can be beneficial for oxidative addition.

Key Advantages:

-

High Thermal Stability: The strong Pd-NHC bond often leads to highly stable and long-lived catalysts.[18]

-

Strong Electron Donation: NHCs are generally stronger electron donors than phosphines, which can be advantageous for activating unreactive electrophiles.[19]

-

Tunable Steric and Electronic Properties: The structure of NHCs can be readily modified to fine-tune their steric and electronic properties for specific applications.

Prominent Examples and Their Applications:

| Ligand | Structure | Key Features & Applications |

| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A bulky and widely used NHC ligand effective for a range of Suzuki-Miyaura couplings, including those with aryl chlorides. |

| IMes | 1,3-Bis(mesityl)imidazol-2-ylidene | Another common and effective NHC ligand, often used in situ from its imidazolium salt.[1] |

| PEPPSI-IPr | (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)palladium(II) dichloride | A commercially available, air- and moisture-stable precatalyst that is highly effective for a variety of cross-coupling reactions. |

Application Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of heteroaryl boronic acids. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrate combinations.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid with a (Hetero)Aryl Chloride using SPhos

This protocol is adapted from literature procedures and is a good starting point for a wide variety of heteroaryl boronic acids.[2]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate, tribasic (K₃PO₄), finely ground and dried

-

(Hetero)aryl chloride (1.0 equiv)

-

Heteroaryl boronic acid (1.5 equiv)

-

Anhydrous, degassed n-butanol

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

-

Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Add the (hetero)aryl chloride (1.0 equiv), heteroaryl boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

-

Add anhydrous, degassed n-butanol (to make a ~0.2 M solution with respect to the halide).

-

Place the reaction vessel in a preheated oil bath at 100-120 °C.

-

Monitor the reaction progress by TLC, GC, or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Self-Validation:

-

Expected Outcome: Formation of the desired heterobiaryl product in good to excellent yield.

-

Troubleshooting:

-

Low Conversion: Increase reaction temperature, use a higher catalyst loading, or switch to a more electron-rich ligand like XPhos. Ensure the K₃PO₄ is anhydrous and finely powdered.

-

Protodeboronation: Lower the reaction temperature, use a milder base (e.g., K₂CO₃), or consider using the corresponding boronic ester (e.g., pinacol ester). The use of SPhos is specifically intended to mitigate this side reaction.[17]

-

Protocol 2: Coupling of Unstable 2-Furanboronic Acid at Room Temperature using a Precatalyst

This protocol is designed for highly unstable boronic acids where thermal decomposition is a major concern, adapted from a procedure utilizing a specialized precatalyst.[4][6]

Materials:

-

XPhos Pd G2 precatalyst (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2-aminobiphenyl)palladium(II) chloride (2 mol%)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Aryl bromide or triflate (1.0 equiv)

-

2-Furanboronic acid (1.5 equiv)

-

Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

-

In a glovebox, add the XPhos Pd G2 precatalyst (2 mol%), aryl bromide/triflate (1.0 equiv), 2-furanboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to a reaction vial.

-

Add anhydrous, degassed THF (to make a ~0.1 M solution).

-

Seal the vial and stir at room temperature.

-

Monitor the reaction by GC or LC-MS. These reactions are often complete within a few hours.

-

Upon completion, dilute with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography.

Self-Validation:

-

Expected Outcome: High yield of the coupled product with minimal formation of furan from protodeboronation.

-

Rationale: The use of a highly active precatalyst allows for rapid catalyst turnover at room temperature, outcompeting the rate of boronic acid decomposition.[4][6]

Conclusion

The successful Suzuki-Miyaura coupling of heteroaryl boronic acids is a critical transformation in modern organic synthesis. While these substrates present inherent challenges, a rational approach to ligand selection can lead to highly efficient and reliable reactions. Bulky, electron-rich monophosphine ligands, such as SPhos and XPhos, and robust N-heterocyclic carbene ligands have proven to be the most effective tools for overcoming issues of substrate instability and low reactivity. By understanding the mechanistic role of the ligand and applying the appropriate catalyst system, researchers can confidently incorporate diverse heteroaromatic scaffolds into their target molecules, accelerating discovery in drug development and materials science.

References

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(2), 412-441. [Link]

-

Valente, C., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

-

Cerne, D., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Heterocycles, 101(2). [Link]

-

Siau, W.-Y., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. The Journal of Organic Chemistry, 86(2), 1619-1636. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Feuerstein, M., et al. (2001). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. European Journal of Organic Chemistry. [Link]

-

Siau, W.-Y., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. The Journal of Organic Chemistry. [Link]

-

Reddy, V. P., et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 10(48), 9591-9594. [Link]

-

Kallepalli, V. A., & Biscoe, M. R. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 10(16), 3141-3144. [Link]

-

Isley, N. A., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 17(16), 4094–4097. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Tundel, R. E., et al. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 4(23), 4349-4360. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Song, C., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]

-

Kaur, N., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

-

Zhou, J. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett. [Link]

-

ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]

-

Yamamoto, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(44), 15729-15735. [Link]

-

ResearchGate. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]

-

Liu, Y., et al. (2021). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 57(76), 9632-9635. [Link]

-

Chong, E., et al. (2009). Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox. Organic Letters, 11(21), 4946–4949. [Link]

-

Organ, M. G., et al. (2011). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters, 2(3), 209–212. [Link]

-

Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

-

Bothe, M., et al. (2009). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters, 50(17), 1891-1894. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

-

Das, P., et al. (2024). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

-

Anderson, K. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

-

Zhao, Q., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1806-1815. [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

-

Li, J., et al. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Organic Letters, 18(23), 6100–6103. [Link]

-

Gucka, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1993. [Link]

-

Organic Process Research & Development. (2010). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

-

Borates Today. (2021). Boron Suzuki Coupling. [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 7. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 13. strem.com [strem.com]

- 14. Buchwald Phosphine Ligands [merckmillipore.com]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. orgchemres.org [orgchemres.org]

- 19. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Base selection for coupling reactions with (3-Methoxy-5-methylpyridin-4-yl)boronic acid

Application Note: Base Selection for Coupling Reactions with (3-Methoxy-5-methylpyridin-4-yl)boronic Acid

Part 1: Executive Summary & Core Challenges

The coupling of (3-Methoxy-5-methylpyridin-4-yl)boronic acid presents a "perfect storm" of synthetic challenges. Unlike simple phenylboronic acids, this substrate suffers from two competing failure modes:

-

Electronic Instability (Protodeboronation): 4-Pyridyl boronic acids are inherently prone to C–B bond hydrolysis, a pathway accelerated by high pH and aqueous media.

-

Steric Shielding: The ortho-substituents (3-methoxy and 5-methyl groups) create significant steric bulk around the boron center. This drastically slows down the transmetallation step, leaving the activated boronate species vulnerable to decomposition for longer periods.

The Critical Insight: Success depends on selecting a base that activates the boronic acid just enough to permit transmetallation but not enough to trigger rapid protodeboronation. Standard aqueous carbonate bases (e.g., Na₂CO₃) often fail here, leading to low yields and high levels of the deboronated byproduct (3-methoxy-5-methylpyridine).

Part 2: Mechanistic Insight & Base Selection Logic

To select the correct base, one must understand the kinetic competition between the productive coupling cycle and the destructive decomposition pathway.

The Kinetic Competition

In the Suzuki-Miyaura reaction, the base plays a dual role:

-

Activation: It coordinates to the boron atom, converting the neutral boronic acid (electrophilic) into a boronate "ate" complex (nucleophilic), which is required for transmetallation.

-

Decomposition: If the "ate" complex cannot rapidly undergo transmetallation (due to steric hindrance), it becomes susceptible to protonolysis by water or protic solvents.

Figure 1: Competing Pathways for Hindered Pyridyl Boronic Acids

Caption: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red). For this substrate, the green path is kinetically inhibited by steric bulk.

Base Selection Matrix

For (3-Methoxy-5-methylpyridin-4-yl)boronic acid, anhydrous or low-water conditions are strictly preferred.

| Base System | Suitability | Mechanism of Action | Recommendation |

| K₃PO₄ (Anhydrous) | High | Acts as a mild proton sponge and coordinates boron. Low solubility in organic solvents creates a "slow-release" effect, keeping active boronate concentration low but steady. | Primary Choice |

| CsF (Anhydrous) | High | Fluoride activates boron (forming Ar-BF₃⁻) without generating hydroxide. High solubility in polar aprotic solvents. | Excellent Alternative |

| Na₂CO₃ / K₂CO₃ (Aq) | Low | Requires water for solubility. High local pH + water concentration accelerates protodeboronation of 4-pyridyl species. | Avoid |

| Ba(OH)₂ / NaOH | Very Low | Strong bases rapidly hydrolyze the C-B bond of electron-deficient heterocycles. | Do Not Use |

Part 3: Optimized Experimental Protocols

These protocols are designed to minimize free water while maximizing the rate of transmetallation using bulky, electron-rich ligands.

Protocol A: The "Anhydrous Phosphate" Method (Recommended)

Best for: General coupling with aryl bromides or chlorides.

Reagents:

-

(3-Methoxy-5-methylpyridin-4-yl)boronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

-

Note: SPhos and XPhos are essential to overcome the steric hindrance of the 3-OMe/5-Me groups.

-

-

Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dry all glassware in an oven at 120°C for >2 hours. Cool under a stream of Argon.

-

Charging: Add the Aryl Halide, Boronic Acid, Base (K₃PO₄), and Pre-catalyst (e.g., XPhos Pd G3) to the reaction vial.

-

Inerting: Seal the vial with a septum. Evacuate and backfill with Argon three times (3x).

-

Solvation: Inject anhydrous 1,4-Dioxane via syringe.

-

Crucial: Do not add water. The trace water in "anhydrous" commercial solvents is often sufficient for the catalytic cycle, or the phosphate acts via an interfacial mechanism.

-

-

Reaction: Heat the block to 90–100°C with vigorous stirring (1000 rpm).

-

Why: Vigorous stirring is required because K₃PO₄ is insoluble; the reaction occurs at the solid-liquid interface.

-

-

Monitoring: Check LCMS at 2 hours. If conversion is low, add 1 drop of degassed water (controlled hydrolysis) to accelerate activation.

Protocol B: The "Fluoride Activation" Method

Best for: Acid-sensitive substrates or when the phosphate method yields low conversion.

Reagents:

-

(3-Methoxy-5-methylpyridin-4-yl)boronic acid (1.5 equiv)

-

Base: CsF (3.0 equiv)

-

Solvent: 1,4-Dioxane (dry)

Step-by-Step Procedure:

-

Charging: Combine Aryl Halide, Boronic Acid, CsF, and Catalyst in a reaction vessel.

-

Inerting: Evacuate/Refill with Nitrogen or Argon (3 cycles).

-

Solvation: Add dry 1,4-Dioxane.

-

Reaction: Heat to 80°C for 4–12 hours.

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| High Protodeboronation (Pyridine byproduct observed) | Base is too strong or water content is too high. | Switch to Protocol A (Anhydrous K₃PO₄). Lower temperature to 80°C. |

| No Reaction / Low Conversion | Boronic acid is not activating OR Catalyst cannot access the crowded center. | 1. Add trace water (10 µL per mmol).2. Switch ligand to SPhos or XPhos (better for sterics). |

| Homocoupling of Halide | Oxidation of the catalyst. | Ensure rigorous degassing. Add 1-2 crystals of BHT (radical scavenger). |

| Boronic Acid Remaining | Catalyst death (poisoning by pyridine nitrogen). | Increase catalyst loading to 5 mol%. Use a precatalyst (e.g., XPhos Pd G3) to ensure immediate active species generation. |

Part 5: References

-

Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Hydrolysis. J. Am. Chem. Soc. 2010 , 132, 13100–13112.

-

Coupling of Hindered Pyridines: Billingsley, K. L.; Buchwald, S. L. An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. J. Am. Chem. Soc. 2007 , 129, 3358–3366.

-

Anhydrous Fluoride Conditions: Wright, S. W.; Hageman, D. L.; McClure, L. D. Fluoride-Mediated Boronic Acid Coupling Reactions of Arene- and Heteroareneboronic Acids. J. Org.[3][8][9] Chem. 1994 , 59, 6095–6097.

-

Instability of 4-Pyridyl Boronates: Dickinson, R. P. et al. Thromboxane Synthetase Inhibitors 3. Imidazo[1,5-a]pyridine-5-carboxylic Acids.[7][9][11] J. Med. Chem. 1997 , 40, 3442.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Mastering the Matrix: Strategic Solvent Selection for Robust Cross-Coupling of Pyridylboronic Acids

An Application Note and Protocol for Researchers

Abstract

The incorporation of pyridine scaffolds is a cornerstone of modern medicinal chemistry. However, the Suzuki-Miyaura cross-coupling of pyridylboronic acids is notoriously challenging, plagued by issues of instability and low reactivity that often lead to poor yields and reaction irreproducibility.[1][2][3] This guide provides a deep dive into the critical role of the solvent system in overcoming these hurdles. We will move beyond simple solvent lists to explain the mechanistic rationale behind solvent choice, focusing on how the reaction medium dictates the fate of the boronic acid, influences the catalytic cycle, and ultimately controls the success of the coupling. This document provides researchers, scientists, and drug development professionals with both the theoretical understanding and the practical protocols necessary to design robust and high-yielding cross-coupling reactions for this vital class of compounds.

The Pyridyl Problem: More Than Just Another Coupling Partner

Pyridylboronic acids, particularly 2-pyridylboronic acid, are known to be capricious coupling partners.[1][3] Their poor performance in Suzuki-Miyaura reactions stems from a combination of factors rooted in the inherent electronic properties of the pyridine ring. The Lewis basic nitrogen atom can interfere with the palladium catalyst, while the electron-deficient nature of the ring slows the crucial transmetalation step.[4]

However, the most significant challenge is the propensity for protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved by a proton source, yielding the corresponding unsubstituted pyridine and destroying the nucleophile.[5] This process is highly dependent on the reaction conditions, with the solvent playing a pivotal role.[5][6]

Caption: Key challenges in the Suzuki-Miyaura coupling of pyridylboronic acids.

The Role of the Solvent: From Inert Medium to Active Participant

The solvent is arguably one of the most critical, yet often underestimated, parameters in a cross-coupling reaction.[7][8][9] It influences every step of the catalytic cycle, from catalyst activation and stability to the rates of oxidative addition, transmetalation, and reductive elimination.[7][10] When dealing with sensitive substrates like pyridylboronic acids, rational solvent selection is paramount.

Solvent Classes and Their Mechanistic Impact

Solvents are broadly categorized based on their polarity and their ability to donate protons (protic vs. aprotic).[11][12][13]

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[14][15] While often used in aqueous mixtures with organic solvents to dissolve inorganic bases (like Na₂CO₃ or K₃PO₄), they are a double-edged sword.[10][16] The available protons can accelerate the undesired protodeboronation of the pyridylboronic acid.[5] However, in some cases, water can be beneficial, potentially accelerating the reductive elimination step or improving base solubility.[10][17]

-

Polar Aprotic Solvents (e.g., Dioxane, THF, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[11][12] They are generally the preferred choice for pyridylboronic acid couplings. They can dissolve a wide range of organic substrates and organometallic species without providing a ready source of protons for protodeboronation.

-

Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are workhorses in Suzuki couplings.[9] They offer moderate polarity and are relatively inert, providing a stable environment for the catalyst.

-

Highly polar solvents like N,N-dimethylformamide (DMF) can sometimes alter reaction selectivity and may stabilize anionic palladium complexes, which can change the catalytic pathway.[18][19] However, their use requires caution as they can sometimes promote side reactions.

-

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants. Toluene, often used with an aqueous phase for the base, is a common choice. Non-polar solvents are less effective at stabilizing ionic intermediates in the catalytic cycle, which can be either beneficial or detrimental depending on the specific substrates and catalyst system.[7][18]

The Solvent's Influence on the Boronic Acid and Base

The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) that readily undergoes transmetalation.[20][21][22] The choice of solvent directly impacts the efficacy of the base.

-

Solubility: The base must have some solubility in the reaction medium to be effective. This is why biphasic systems (e.g., Toluene/Water) or the use of polar aprotic solvents that can tolerate some water (e.g., Dioxane, THF) are common.[10]

-

Base Strength: The solvent can modulate the effective strength of the base. In aprotic solvents, the base is less solvated and can be more reactive.

-

Minimizing Protodeboronation: By choosing an aprotic solvent, the primary source of protons is limited to adventitious water or the boronic acid itself. This is a key strategy for suppressing protodeboronation and preserving the active nucleophile.[5]

Application Protocol: A Systematic Approach to Solvent Screening

The optimal solvent is highly substrate-dependent. Therefore, a systematic screen is the most reliable method for developing a robust protocol. This section provides a detailed workflow for screening solvents for a model Suzuki-Miyaura reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. arodes.hes-so.ch [arodes.hes-so.ch]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. psiberg.com [psiberg.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. theorango.com [theorango.com]

- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 16. mdpi.com [mdpi.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Suzuki Coupling [organic-chemistry.org]

Scale-Up Synthesis of 2-Aryl-5-Methylpyridin-4-Amine Derivatives: A Technical Guide

An Application Note and Protocol for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-aryl-5-methylpyridin-4-amine derivatives, a scaffold of significant interest in pharmaceutical and agrochemical research. We move beyond a simple recitation of steps to provide a robust, field-proven framework that addresses the critical challenges of transitioning from laboratory-scale discovery to kilogram-scale production. This guide emphasizes process safety, reaction optimization, impurity control, and analytical validation. The core of this document is a detailed protocol for a scalable formal [3+3] cycloaddition, supplemented by discussions on alternative synthetic strategies, purification methodologies, and in-depth process safety considerations.

Introduction: The Importance of Substituted Pyridines

The 2-aryl-5-methylpyridin-4-amine core is a privileged scaffold found in a wide array of biologically active compounds. Its derivatives have shown utility as kinase inhibitors, potential therapeutic agents for various diseases, and as key intermediates in the synthesis of complex molecules.[1] The successful transition from a promising laboratory-scale synthesis to a reproducible, safe, and economical manufacturing process is a significant challenge that requires a deep understanding of chemical engineering principles alongside synthetic chemistry.[2][3]

This guide addresses common scale-up pitfalls, including altered reaction kinetics, thermal runaway risks, and changes in impurity profiles.[4][5] By focusing on a self-validating process, we aim to equip researchers and drug development professionals with the tools to navigate these complexities effectively.

Strategic Approach to Scale-Up Synthesis

Two primary strategies are prevalent for the synthesis of 2-aryl-5-methylpyridin-4-amine derivatives: convergent cycloaddition and linear functionalization of a pre-existing pyridine core.

-

Strategy A: Formal [3+3] Cycloaddition: This convergent approach constructs the pyridine ring from two acyclic fragments. A notable example involves the reaction of enamines with unsaturated aldehydes or ketones.[6][7] This strategy is often advantageous for scale-up as it builds complexity quickly and can be optimized for high throughput. A 50-gram scale synthesis of a related compound has been demonstrated using this method, highlighting its industrial potential.[6][7]

-

Strategy B: Sequential Cross-Coupling: This linear approach starts with a pre-functionalized pyridine, such as a di-halogenated derivative. The synthesis proceeds through sequential cross-coupling reactions, typically a Suzuki-Miyaura coupling to install the aryl group at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position.[1] While effective, this route can be longer and may present challenges in chemoselectivity between the two reactive sites.[1]

For this guide, we will focus on Strategy A as the primary detailed protocol due to its demonstrated scalability and efficiency.

Process and Safety Assessment Workflow

A proactive approach to safety is paramount in any scale-up campaign. The following workflow outlines the necessary steps to identify and mitigate thermal and chemical hazards before commencing large-scale operations.[5][8][9]

Caption: Process Safety Assessment Workflow for Scale-Up.

Detailed Scale-Up Protocol: [3+3] Cycloaddition

This protocol is adapted from established literature for the synthesis of substituted pyridines and is designed for scalability.[6][7] It describes the synthesis of a representative target molecule, 2-(4-methoxyphenyl)-5-methylpyridin-4-amine .

Materials and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| 1-(4-methoxyphenyl)ethan-1-one | ≥98% | Commercial | Starting material for enamine. |

| Pyrrolidine | ≥99% | Commercial | Use in a well-ventilated fume hood. |

| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | Commercial | Catalyst for enamine formation. |

| 3-Aminocrotononitrile | ≥97% | Commercial | Key C3 fragment. |

| Iron(III) Chloride (FeCl₃) | Anhydrous, ≥98% | Commercial | Lewis acid catalyst. |

| Toluene | Anhydrous | Commercial | Reaction solvent. |

| 2-Propanol (IPA) | Reagent Grade | Commercial | Recrystallization solvent. |

| Hydrochloric Acid (HCl) | 2M solution | Commercial | For work-up and salt formation. |

| Sodium Hydroxide (NaOH) | 5M solution | Commercial | For basification during work-up. |

| Glass-lined Reactor | 20 L | N/A | Equipped with overhead stirrer, thermocouple, condenser, and nitrogen inlet. |

| Filter-Dryer | N/A | N/A | For product isolation and drying. |

Synthetic Procedure

Caption: Overall Synthetic Workflow.

Step 1: In Situ Formation of the Enamine Intermediate

-

Charge the 20 L reactor with Toluene (8.0 L).

-

Add 1-(4-methoxyphenyl)ethan-1-one (1.50 kg, 10.0 mol) and Pyrrolidine (0.85 kg, 12.0 mol).

-

Add p-Toluenesulfonic acid monohydrate (95 g, 0.5 mol).

-

Heat the mixture to reflux and collect water using a Dean-Stark trap. Monitor the reaction by GC until the starting ketone is consumed (<1% remaining).

-

Cool the reaction mixture to 40°C. Do not isolate the enamine intermediate.

Causality Note: In situ formation of the enamine minimizes handling of this potentially unstable intermediate and improves process efficiency. The use of a Dean-Stark trap drives the equilibrium towards product formation by removing water.[10]

Step 2: Cycloaddition and Aromatization

-

To the cooled enamine solution, add 3-Aminocrotononitrile (0.82 kg, 10.0 mol) in one portion.

-

Carefully add anhydrous Iron(III) Chloride (81 g, 0.5 mol) in portions. An exotherm is expected; maintain the temperature below 60°C.

-

Once the addition is complete, heat the reaction mixture to 85°C and hold for 12-18 hours.

-

Monitor the reaction progress by HPLC for the disappearance of the enamine and formation of the product.

Causality Note: FeCl₃ acts as a Lewis acid catalyst to promote the cycloaddition and subsequent aromatization.[6] Careful control of the initial exotherm is critical for safety and to prevent the formation of thermal degradation impurities.[11]

Step 3: Aqueous Work-up and pH Adjustment

-

Cool the reactor contents to 20-25°C.

-

Slowly add 2M Hydrochloric Acid (6.0 L) to the reactor. The basic amine product will be extracted into the aqueous layer as its hydrochloride salt.

-

Stir for 30 minutes, then stop agitation and allow the layers to separate.

-

Drain the lower aqueous layer into a separate suitable vessel.

-

Cool the aqueous layer to 10-15°C and slowly add 5M Sodium Hydroxide until the pH is >12. The free amine will precipitate.

Causality Note: Acid-base extraction is a highly effective method for purifying basic compounds like pyridin-4-amines from non-basic organic impurities.[12] This step provides a significant purification factor before the final crystallization.

Step 4: Isolation and Purification

-

Extract the basified aqueous slurry with Toluene (2 x 4.0 L).

-

Combine the organic extracts and wash with brine (2.0 L).

-

Concentrate the Toluene solution under vacuum to a volume of approximately 3.0 L.

-

Add 2-Propanol (IPA) (6.0 L) and continue distillation to remove the remaining Toluene (solvent swap).

-

Cool the resulting IPA slurry slowly to 0-5°C and hold for at least 2 hours.

-

Isolate the solid product using a filter-dryer. Wash the cake with cold IPA (2 x 1.0 L).

-

Dry the product under vacuum at 50°C until constant weight is achieved.

-

Expected yield: 1.8 - 2.0 kg (80-88%); Purity by HPLC: >99.0%.

Causality Note: A solvent swap from the extraction solvent (Toluene) to a crystallization solvent (IPA) is a common technique to induce crystallization and achieve high purity. Slow cooling is essential to control crystal size and minimize impurity inclusion.[13]

Analytical Quality Control

A robust analytical package is required to ensure the identity, purity, and quality of the final product.[14][15]

| Analytical Method | Purpose | Typical Conditions / Specification |

| HPLC (RP) | Purity assessment, impurity profiling, and quantification. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA Detection: UV at 254 nm Specification: Purity ≥ 99.0%, any single impurity ≤ 0.1%[14] |